molecular formula C18H22ClN3OS B4638477 4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide

4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Cat. No.: B4638477
M. Wt: 363.9 g/mol
InChI Key: UJBBNASQLZFCBG-UHFFFAOYSA-N
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Description

4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a thienyl and a dimethylphenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide typically involves multi-step organic reactions. One common method includes the reaction of 5-chloro-2-thiophenemethanol with 2,3-dimethylphenylpiperazine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods: For industrial-scale production, the process may be optimized to include continuous flow reactions and the use of automated synthesis equipment to ensure consistency and efficiency. The choice of solvents, reagents, and reaction conditions is tailored to maximize yield and purity while minimizing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions: 4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms in the thienyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide in the presence of a catalyst.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with agents like sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. For example, it could act as an antagonist or agonist at certain neurotransmitter receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

  • 4-[(5-chloro-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide
  • 4-[(5-bromo-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide
  • 4-[(5-methyl-2-thienyl)methyl]-N-(2,3-dimethylphenyl)-1-piperazinecarboxamide

Comparison: While these compounds share a similar core structure, the substitution on the thienyl ring (e.g., chloro, bromo, methyl) can significantly influence their chemical reactivity and biological activity. The unique combination of substituents in this compound may confer distinct properties, making it a valuable compound for specific applications .

Properties

IUPAC Name

4-[(5-chlorothiophen-2-yl)methyl]-N-(2,3-dimethylphenyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3OS/c1-13-4-3-5-16(14(13)2)20-18(23)22-10-8-21(9-11-22)12-15-6-7-17(19)24-15/h3-7H,8-12H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJBBNASQLZFCBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=O)N2CCN(CC2)CC3=CC=C(S3)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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